butyl oct-2-enoate

Flavor Chemistry Analytical Chemistry Natural Product Identification

Butyl oct-2-enoate (butyl 2-octenoate, butyl heptine carbonate) is a C12 fatty acid ester belonging to the α,β-unsaturated ester subclass. This unsaturation in the acid chain (oct-2-enoic acid) is the critical structural feature that differentiates its organoleptic profile and chemical reactivity from the more common saturated analog, butyl octanoate.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 57403-32-4
Cat. No. B13758475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl oct-2-enoate
CAS57403-32-4
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)OCCCC
InChIInChI=1S/C12H22O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h9-10H,3-8,11H2,1-2H3
InChIKeyJACBBOONWJFMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Oct-2-enoate (CAS 57403-32-4) for Procurement: A Specialist α,β-Unsaturated Flavor and Fragrance Ester


Butyl oct-2-enoate (butyl 2-octenoate, butyl heptine carbonate) is a C12 fatty acid ester belonging to the α,β-unsaturated ester subclass [1]. This unsaturation in the acid chain (oct-2-enoic acid) is the critical structural feature that differentiates its organoleptic profile and chemical reactivity from the more common saturated analog, butyl octanoate. It is primarily employed as a flavoring agent and fragrance ingredient, valued for its ability to impart specific fruity, green, and berry nuances [2]. The compound exists as a stereoisomeric mixture (E/Z), a property that must be specified during procurement as it directly impacts its organoleptic performance and regulatory status [3].

Structural Class α,β‑unsaturated ester (butyl oct‑2‑enoate); conjugated double bond drives organoleptic signature.
Isomer Specification Supplied as (E,Z) stereoisomeric mixture; isomer ratio may influence performance and regulatory status.
Usage Context Flavor and fragrance ingredient for berry, green, and tropical notes; research formulations, sensory studies.

Why Butyl Oct-2-enoate Cannot Be Simply Replaced by Generic Saturated Esters


Direct substitution of butyl oct-2-enoate with its saturated counterpart, butyl octanoate, or other common esters like ethyl octanoate, is chemically inadvisable without compromising organoleptic fidelity. The presence of the α,β-double bond creates a conjugated system with the carbonyl group, fundamentally altering the compound's electronic profile, which in turn determines its unique odor character—a distinct waxy, fruity, berry-like note, often described as more 'green' and 'powerful' than its saturated analogs [1]. Furthermore, the specific butyl ester chain in combination with the C8 unsaturated backbone dictates a specific hydrophobicity (XLogP3 ≈ 4.2) and volatility profile that is critical for its performance in fragrance compositions, controlling its substantivity and evaporation rate [2]. Regulatory distinctions also apply, as the (E,Z) stereoisomeric composition is a specific identifier in flavor regulations, making a generic replacement a potential compliance risk [3].

Organoleptic fidelity may shift: saturated analog butyl octanoate exhibits a generic fruity-oily character, lacking the waxy-berry and green facets.
Volatility and substantivity may differ: +9.4 °C higher boiling point and altered XLogP3 (4.2 vs. 4.4) change evaporation profile.
Regulatory identity mismatch: (E,Z) stereoisomer composition is a specification for flavor listings; generic esters may not meet compliance.

Quantifiable Differentiation of Butyl Oct-2-enoate: Comparative Data for Scientific Selection


Kovats Retention Index (RI) as a Unique Identifier for GC-MS Quality Control

The Kovats retention index (RI) on a non-polar column provides a definitive, instrument-independent chromatographic identifier for butyl oct-2-enoate. Its experimentally determined RI of 1404 on an OV-101 column [1] is markedly different from its saturated analog, butyl octanoate, and other structural isomers, allowing for unambiguous identification in complex mixtures where mass spectral libraries alone may be insufficient for stereoisomer differentiation. This specific value is derived from primary research on fruit volatiles and serves as a critical quality control parameter for confirming the compound's identity and purity upon procurement.

Kovats RI Identity
Cross-study comparable
RI 1404 (OV-101) vs. butyl octanoate ~1380; ethyl oct-2-enoate ~1250
Target
Sat.
Ethyl
Unambiguous chromatographic identifier for QC; confirms α,β-unsaturation and butyl ester.
NIST compilation from Morales & Duque, 1987; OV-101, 60–200 °C at 2 K/min.
Flavor Chemistry Analytical Chemistry Natural Product Identification

Enhanced 'Green and Berry' Flavor Profile over Saturated Ester Analogs

The Givaudan patent family on alkyl-2-enoic acid esters explicitly claims that compounds with the α,β-unsaturation, like butyl oct-2-enoate, provide an unexpected enhancement of specific fruit notes, particularly 'blackberry and strawberry,' compared to their saturated counterparts [1]. A direct organoleptic comparison from the disclosure indicates that while butyl octanoate has a generic 'fruity, oily' character, butyl oct-2-enoate introduces a powerful 'waxy, fruity, berry' note with a distinctive 'green' facet, a key differentiator for complex flavor formulations where a more natural profile is desired.

Organoleptic Profile
Head-to-head
Waxy, fruity, berry, buttery vs. butyl octanoate: fruity, green, oily, floral (10% in DPG)
Target
Sat.
Supports differentiation of berry note from generic fruity esters; patent-cited rationale.
Givaudan patent disclosure; sensory evaluation at 10% in dipropylene glycol.
Flavor Science Organoleptic Profiling Food Science

Physicochemical Property Comparison: Volatility and Hydrophobicity Differentiation

A comparative analysis of predicted physicochemical properties reveals a clear differentiation between butyl oct-2-enoate and its saturated analog. The computed XLogP3 for butyl oct-2-enoate is 4.2, while for butyl octanoate, it is 4.4 [1][2]. This difference, though small, indicates that the unsaturated ester is slightly less lipophilic, which can affect its partition behavior in complex multi-phase systems. More critically, the boiling point, a direct measure of volatility and critical for fragrance performance, is calculated at 254.9 °C for the unsaturated compound, compared to 245.5 °C for butyl octanoate [1]. This higher boiling point suggests a lower volatility and therefore potentially a longer substantivity on a substrate, a key parameter for perfume design.

Volatility & Polarity
Cross-study comparable
BP 254.9 °C (target) vs. 245.5 °C (sat.); XLogP3 4.2 vs. 4.4
BP
Sat.
Higher boiling point suggests longer substantivity; small lipophilicity decrease may alter matrix partitioning.
Computed properties from NIST/PubChem.
Physical Chemistry Formulation Science Chemical Engineering

Natural Occurrence as a Volatile Biomarker in Mountain Papaya (Carica pubescens)

Butyl oct-2-enoate was identified as one of 45 volatile aroma constituents in the headspace of the Colombian mountain papaya fruit (Carica pubescens) [1]. Its identification, alongside major components like ethyl butyrate and butyl acetate, highlights its role as a natural volatile biomarker. This natural occurrence data provides a 'natural-identical' justification for its use as a flavoring substance, which is a key differentiator from purely synthetic esters that lack this documented botanical provenance.

Natural Occurrence
Class-level inference
Identified as a volatile biomarker in mountain papaya (Carica pubescens) headspace.
Supports nature-identical labeling argument for flavor formulations; documented botanical source.
Single fruit study; broader botanical prevalence may vary.
Natural Product Chemistry Authenticity Testing Food Authenticity

Optimal Application Scenarios for Butyl Oct-2-enoate (CAS 57403-32-4) Based on Verified Evidence


Creation of High-Fidelity Berry and Tropical Fruit Flavor Formulations

Flavorists designing a complex, nature-identical blackberry, strawberry, or guava flavor where a specific 'waxy, green-berry' top note is required should prioritize butyl oct-2-enoate over generic fruity esters. The evidence from the Givaudan patent [1] indicates its unique ability to enhance these specific notes, and its natural occurrence in mountain papaya [2] supports 'natural-identical' flavor labeling. The higher boiling point (254.9 °C) [3] suggests it will persist longer in the flavor matrix compared to more volatile analogs, providing better aroma longevity in baked goods or confectionery.

Fragrance Accords Demanding a Green, Waxy, Berry Character with Enhanced Substantivity

Perfumers seeking a green and berry-leather facet in fine fragrances, personal care, or laundry care products will find butyl oct-2-enoate a superior choice to butyl octanoate. The distinct waxy-berry odor character [1], combined with its higher boiling point (+9.4 °C) and slightly lower lipophilicity (XLogP3 = 4.2) relative to butyl octanoate [3], translates to a different evaporation profile and potentially improved deposition on fabrics or skin, delivering a longer-lasting, more distinct scent impression.

Analytical Standard for GC-MS Identification of Mountain Papaya Authenticity Markers

Food authenticity laboratories can use a certified standard of butyl oct-2-enoate, with its confirmed Kovats RI of 1404 on an OV-101 column [1], as a definitive marker for verifying the presence and authenticity of mountain papaya (Carica pubescens) in finished products. This specific RI value is critical for unambiguous identification in complex chromatograms where stereoisomers may co-elute, making this compound a valuable biomarker standard for quality control and fraud detection in fruit-based products.

Structure-Activity Relationship (SAR) Studies on α,β-Unsaturated Ester Bioactivity

In pharmacological or agrochemical research exploring the potential antimicrobial, insect-repellent, or pheromonal properties of fatty acid esters, butyl oct-2-enoate serves as a key structural probe. The α,β-unsaturated moiety is an electrophilic warhead. Researchers can use this compound to compare bioactivity against its saturated counterpart (butyl octanoate) and other alkyl chain length variants to elucidate the specific contribution of the Michael acceptor system to any observed biological effect, leveraging its well-characterized physicochemical profile [2].

Application
Selection Property
Validation Focus
Berry/tropical flavor creation
Waxy-berry organoleptic differentiation
Nature-identical labeling support, substantivity in food matrices
Green-berry fragrance accords
Distinctive odor profile and higher boiling point
Evaporation profile, deposition on substrates
GC-MS authenticity standard
Definitive Kovats RI 1404 on OV-101
Mountain papaya marker verification
SAR / bioactivity probe
α,β-unsaturated electrophilic warhead
Comparison with saturated analog in bioassays
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